molecular formula C9H10N2 B1427070 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1448260-44-3

2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine

Cat. No. B1427070
M. Wt: 146.19 g/mol
InChI Key: LJNSPAJJBTXQEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine, also known as DPP, is a heterocyclic compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is a derivative of pyridine and has a unique structure that makes it an important molecule for drug discovery and other research purposes.

Scientific Research Applications

Anticancer Activity

Pyrrolyl-pyridine compounds, including those related to 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine, have shown promising anticancer activity. Research has revealed significant effects against various cancer cell lines, such as human cervical and breast cancer cells. These findings highlight the potential of pyrrolopyridine derivatives in cancer treatment (Mallisetty et al., 2023).

Anthelmintic Activity

Studies have demonstrated that certain pyrrolopyridine derivatives exhibit strong in vivo efficacy against parasitic nematodes. This suggests their potential use in developing new anthelmintic drugs (Jeschke et al., 2005).

Ligand-Receptor Interactions

Research into pyrrolo and pyrido analogues of cardiotonic agents has provided insights into ligand-receptor interactions through hydrogen-bond formation. This research is crucial for understanding molecular interactions in drug development (Dionne et al., 1986).

Supramolecular Chemistry

Pyrrolopyridine derivatives have been used in the synthesis of ligands for supramolecular chemistry. These compounds are instrumental in forming complex structures with potential applications in various fields (Schubert & Eschbaumer, 1999).

properties

IUPAC Name

2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-3-9-8(10-5-6)4-7(2)11-9/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNSPAJJBTXQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N2)C)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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